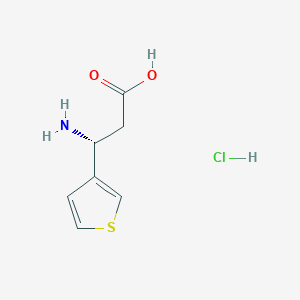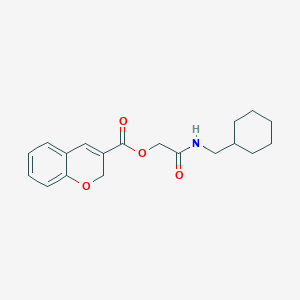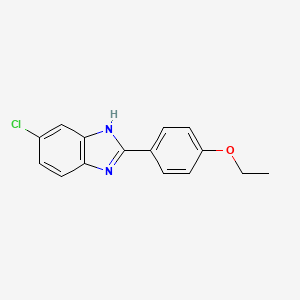
6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring This compound, in particular, features a chlorine atom at the 5-position and an ethoxyphenyl group at the 2-position of the benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Condensation Reaction: The starting materials, o-phenylenediamine and 4-ethoxybenzaldehyde, undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base is then cyclized under acidic conditions to form the benzimidazole core.
Halogenation: Chlorination is performed to introduce the chlorine atom at the 5-position of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents at specific positions on the benzimidazole ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.
Proteins: Interaction with intracellular proteins can affect cellular processes.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole: Similar structure with a bromine atom instead of chlorine.
2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole: Similar structure with a methoxy group instead of ethoxy.
Uniqueness: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole stands out due to its specific combination of chlorine and ethoxy groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
91437-84-2 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O/c1-2-19-12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
LBFRGGPYFAVAQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


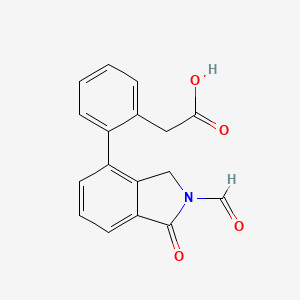

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)

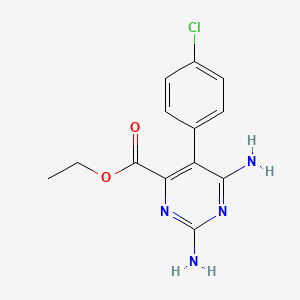
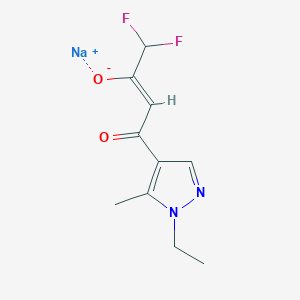
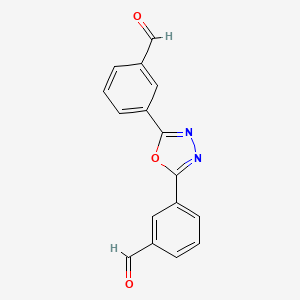
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
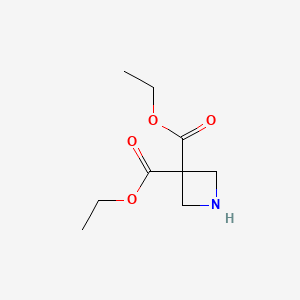
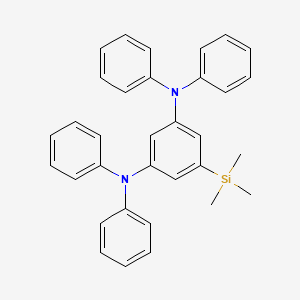
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
